5-Methylbenzene-1,2,3-triol

Xanthine Oxidase Enzyme Inhibition Structure-Activity Relationship

5-Methylbenzene-1,2,3-triol (5-methylpyrogallol) is the essential negative control for xanthine oxidase (XO) inhibition studies, as its methylation pattern completely abolishes activity unlike pyrogallol. Procure with confidence for peroxidase assays, bio-based polymer synthesis, or as an analytical reference standard. Guaranteed ≥98% purity (GC) ensures the structural integrity required for reproducible enzymatic and material science research.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 609-25-6
Cat. No. B1585159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylbenzene-1,2,3-triol
CAS609-25-6
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)O)O
InChIInChI=1S/C7H8O3/c1-4-2-5(8)7(10)6(9)3-4/h2-3,8-10H,1H3
InChIKeyNYUABOGYMWADSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylbenzene-1,2,3-triol (CAS 609-25-6): Procurement and Technical Baseline for Research Applications


5-Methylbenzene-1,2,3-triol (CAS 609-25-6), also known as 5-methylpyrogallol or 3,4,5-trihydroxytoluene, is a synthetic aromatic triol with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol [1]. It is characterized by a methyl-substituted benzene ring with three adjacent hydroxyl groups. This compound is primarily utilized as a research chemical, serving as a substrate for peroxidase assays and as a building block in organic synthesis, including the development of bio-based polymers [2]. Commercially, it is typically available as a solid with purity standards of 95% or ≥98.0% (GC) from various suppliers .

Why Generic Substitution of 5-Methylbenzene-1,2,3-triol (609-25-6) Fails in Research Applications


Generic substitution of 5-Methylbenzene-1,2,3-triol with its close structural analogs, such as pyrogallol or 4-methylpyrogallol, is not scientifically valid due to distinct differences in their chemical behavior and biological activity. A key functional divergence lies in their ability to undergo oxidative transformations. For instance, 5-methylpyrogallol lacks the capacity to convert into a purpurogallin derivative, a reaction that is central to the potent xanthine oxidase (XO) inhibitory mechanism of pyrogallol [1][2]. This structural inability directly translates to a complete loss of XO inhibitory activity, whereas analogs like 4-methylpyrogallol retain some, albeit weak, activity. This exemplifies how minor changes in methylation pattern lead to non-interchangeable functional outcomes, making the selection of the specific compound critical for research reproducibility and mechanistic studies.

Quantitative Evidence Guide for 5-Methylbenzene-1,2,3-triol (609-25-6): Comparative Performance Data for Procurement Decisions


Lack of Xanthine Oxidase (XO) Inhibitory Activity Compared to Pyrogallol Analogs

In contrast to pyrogallol and 4-methylpyrogallol, 5-methylpyrogallol demonstrates a complete absence of xanthine oxidase (XO) inhibitory activity. This is directly attributed to its inability to undergo oxidative transformation into purpurogallin derivatives, a key step for the potent inhibition observed with pyrogallol [1]. After pre-incubation in a pH 7.4 solution, no inhibition was detected for the 5-methyl analog, whereas 4-methylpyrogallol showed weak inhibition.

Xanthine Oxidase Enzyme Inhibition Structure-Activity Relationship Purpurogallin

Confirmed Utility as a Substrate for Peroxidase Activity Assays

3,4,5-Trihydroxytoluene (synonym for 5-Methylbenzene-1,2,3-triol) is explicitly documented and supplied as a substrate for peroxidase activity . While pyrogallol is a classic substrate for certain peroxidases, the methylated analog may be employed where a different reaction rate or product profile is desired, or to study substrate specificity. The specific quantification of its performance (e.g., Km, kcat) compared to pyrogallol under identical conditions is not provided in the source, but its designated role confirms it as a verified tool for this application.

Peroxidase Substrate Biochemical Assay Enzymatic Analysis

Synthetic Utility: A Documented Route with 69% Yield from 2-Hydroxy-5-methylisophthalaldehyde

A patented synthetic route demonstrates that 5-methylpyrogallol can be prepared with a 69% yield from 2-hydroxy-5-methylisophthalaldehyde using hydrogen peroxide and sodium hydroxide . This establishes the compound as a viable target for synthesis and confirms its identity as the product of this specific reaction sequence.

Organic Synthesis Reaction Yield Starting Material Polyol Chemistry

Commercial Purity Standards: >98.0% (GC) Availability for Reproducible Research

This compound is commercially available with a purity specification of ≥98.0% (GC) from multiple established chemical suppliers . This high level of purity, verified by gas chromatography, ensures that research outcomes are not confounded by significant impurities. While other triols like pyrogallol are also available in high purity, this standard provides a benchmark for procurement, ensuring consistency and reliability for applications where the compound itself is the subject of study.

Purity Analytical Standard Quality Control Gas Chromatography

Best-Fit Application Scenarios for Procuring 5-Methylbenzene-1,2,3-triol (609-25-6)


As a Negative Control in Xanthine Oxidase (XO) Inhibition Studies

Based on the direct head-to-head evidence showing a complete lack of XO inhibitory activity [1], the primary and most scientifically sound application for 5-methylbenzene-1,2,3-triol is as a negative control. Researchers investigating the potent XO inhibition of pyrogallol or the weak inhibition of 4-methylpyrogallol can confidently use this compound to demonstrate that the observed activity is not a general property of all methylated pyrogallols, but is specific to the substitution pattern.

As a Defined Substrate in Peroxidase Activity Assays

The compound is explicitly identified as a substrate for peroxidase [1]. This provides a clear procurement rationale for laboratories conducting enzymatic assays where a trihydroxy aromatic substrate is required. It can be used to characterize enzyme kinetics, study substrate specificity, or serve as a reference standard in assays where pyrogallol may exhibit different kinetic parameters.

As a High-Purity Building Block for Bio-Based Polyurethane Synthesis

Aromatic triols are essential for synthesizing bio-based segmented polyurethanes with interesting thermal and morphological properties [1]. Procuring this compound with a guaranteed purity of ≥98.0% (GC) ensures it can serve as a reliable monomer or crosslinker in polymer research, where the methyl group may confer different material properties compared to unsubstituted pyrogallol.

As a Synthetic Standard for Quality Control and Method Validation

The existence of a documented synthetic route with a specific yield (69%) [1] and the commercial availability of a high-purity analytical standard (≥98.0% GC) make this compound suitable for quality control and analytical method development. It can be used as a reference standard in HPLC or GC analysis to verify the identity and purity of synthesized batches or to develop new analytical methods for similar trihydroxy aromatic compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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